Trimethyl(methylthio)silane

Catalog No.
S703979
CAS No.
3908-55-2
M.F
C4H12SSi
M. Wt
120.29 g/mol
Availability
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Trimethyl(methylthio)silane

CAS Number

3908-55-2

Product Name

Trimethyl(methylthio)silane

IUPAC Name

trimethyl(methylsulfanyl)silane

Molecular Formula

C4H12SSi

Molecular Weight

120.29 g/mol

InChI

InChI=1S/C4H12SSi/c1-5-6(2,3)4/h1-4H3

InChI Key

JDYCDPFQWXHUDL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)SC

Canonical SMILES

C[Si](C)(C)SC

Trimethyl(methylthio)silane is a colorless liquid at room temperature []. It is a type of organosilicon compound, meaning it contains silicon bonded to both carbon and sulfur atoms. This compound finds use as a synthetic intermediate in organic chemistry, particularly in the introduction of the trimethylsilyl (TMS) group, a common protecting group in organic synthesis [].


Molecular Structure Analysis

The key feature of trimethyl(methylthio)silane's structure is the central silicon (Si) atom bonded to three methyl (CH3) groups and a methylthio (SCH3) group in a tetrahedral arrangement []. This tetrahedral geometry is a common feature of silicon compounds due to its four valence electrons. The presence of the trimethylsilyl group ((CH3)3Si) makes the molecule hydrophobic (water-repelling) and provides a leaving group in certain reactions [].


Chemical Reactions Analysis

Trimethyl(methylthio)silane is involved in several reactions relevant to organic synthesis. Here are some key examples:

  • Synthesis: A common method for synthesizing trimethyl(methylthio)silane involves the reaction of trimethylsilyl chloride ((CH3)3SiCl) with sodium methyl sulfide (CH3SNa) [].
(CH3)3SiCl + CH3SNa -> (CH3)3SiSCH3 + NaCl
  • Silylation: The trimethylsilyl group in trimethyl(methylthio)silane can be displaced by nucleophiles, introducing the TMS group into organic molecules. For example, reacting trimethyl(methylthio)silane with an alcohol (ROH) can lead to the formation of a trimethylsilyl ether (ROSi(CH3)3) and methanethiol (CH3SH) [].
(CH3)3SiSCH3 + ROH -> ROSi(CH3)3 + CH3SH
  • Desulfurization: Under specific conditions, trimethyl(methylthio)silane can undergo desulfurization reactions, leading to the formation of hydrocarbons and other silicon-containing compounds [].

Physical And Chemical Properties Analysis

  • Melting point: -82 °C []
  • Boiling point: 90-92 °C []
  • Density: 0.76 g/cm³ []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran []. Insoluble in water [].
  • Stability: Relatively stable under dry conditions. Can decompose upon exposure to moisture or air, releasing methanethiol (CH3SH) [].

Trimethyl(methylthio)silane does not have a known biological mechanism of action. Its primary use is as a chemical reagent in organic synthesis.

  • Flammability: Flammable liquid. Flash point: -10 °C [].
  • Toxicity: Limited data available on specific toxicity. However, it is recommended to handle the compound with care as it may decompose to release methanethiol, which has a foul odor and can be irritating to the eyes and respiratory system [].
  • Reactivity: Can react with strong oxidizing agents and moisture [].

Organic Synthesis

  • Protecting Group

    Trimethyl(methylthio)silane serves as a protecting group for thiols (sulfhydryl groups) in organic synthesis. The thiol group can be readily converted to its trimethylsilyl derivative (protected form) using this compound. This protection allows for further manipulation of the molecule without affecting the thiol group. Following the desired transformations, the thiol group can be regenerated by cleavage of the silicon-sulfur bond.

  • Silylation Reagent

    Trimethyl(methylthio)silane acts as a silylation reagent, introducing a trimethylsilyl group (Si(CH₃)₃) onto various functional groups in organic molecules. This silylation process can be employed to improve the volatility and chromatographic behavior of the molecule, facilitating its analysis and purification.

Analytical Chemistry

  • Derivatization Agent: Due to its reactivity with various functional groups, trimethyl(methylthio)silane is used as a derivatization agent in analytical chemistry. This process involves modifying the analyte molecule to enhance its detection sensitivity and separation in techniques like gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl group introduced by this compound helps improve the volatility and fragmentation patterns of the analyte, facilitating its identification and quantification.

Material Science

  • Precursor for Functional Materials: Trimethyl(methylthio)silane serves as a precursor for the synthesis of various functional materials with interesting properties. For instance, it can be used to prepare silicon-containing polymers, which exhibit unique optical, electrical, and mechanical properties. These materials find potential applications in electronics, optoelectronics, and sensor development.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3908-55-2

Wikipedia

Silane, trimethyl(methylthio)-

General Manufacturing Information

Silane, trimethyl(methylthio)-: ACTIVE

Dates

Modify: 2023-08-15

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